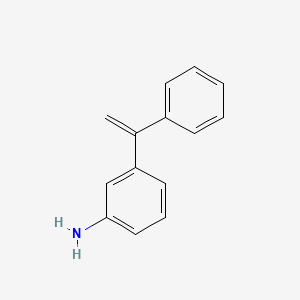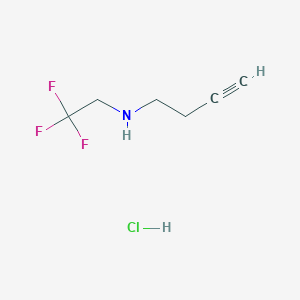
(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
“(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the formula C6H9ClF3N . It is a derivative of but-3-yn-1-amine .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.59 g/mol . Other properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Corrosion Inhibition
A study by Chaitra, Mohana, and Tandon (2015) explored the use of triazole Schiff bases, including compounds with trifluoroethyl groups, as corrosion inhibitors for mild steel in acidic media. These compounds demonstrated high inhibition efficiency, with effectiveness increasing at higher concentrations (Chaitra, Mohana, & Tandon, 2015).
Optical Detection of Amines
Tamiaki et al. (2013) conducted research on synthetic pigments modified from chlorophyll-a, including methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a. These compounds react with amines to form hemiaminal-type adducts with shifted absorption bands, useful for optical detection of various amines (Tamiaki et al., 2013).
Antibacterial Activity
Prasad (2021) synthesized a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and evaluated their antibacterial activity. This highlights the potential use of trifluoromethylated compounds in developing new antibacterial agents (Prasad, 2021).
Antifungal Activity
Papakonstantinou‐Garoufalia, Papadaki-Valiraki, and Chytiroglou‐Lada (1992) explored alkynylthio compounds, including 4-(p-alkoxyphenylthio)but-2-yn-yl-amine hydrochlorides, for their antifungal activity. All tested compounds showed efficacy in inhibiting the growth of various fungal types (Papakonstantinou‐Garoufalia, Papadaki-Valiraki, & Chytiroglou‐Lada, 1992).
Synthesis of Organic Compounds
Umemoto and Gotoh (1991) worked on synthesizing various 2,2,2-trifluoroethyl onium triflates, which are useful in organic synthesis. These compounds were shown to be effective in producing trifluoromethylated olefins (Umemoto & Gotoh, 1991).
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)but-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c1-2-3-4-10-5-6(7,8)9;/h1,10H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPNXTVXUAKPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)
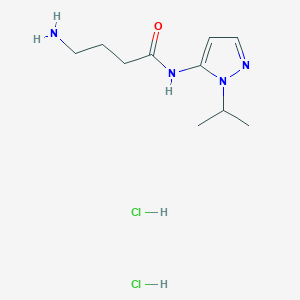
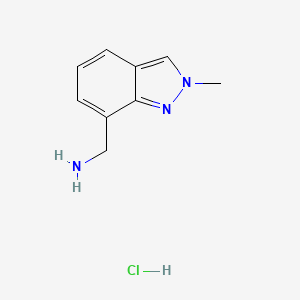
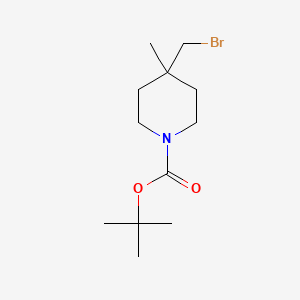
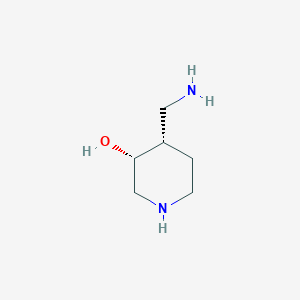
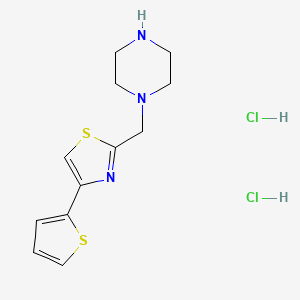
![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)

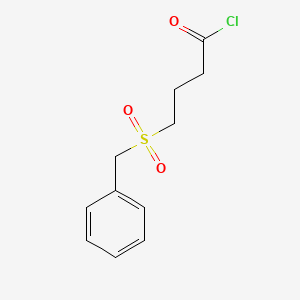
![(4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B1448313.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)
